2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Generic 1,3,4-thiadiazole scaffolds without the exact 4-aminobutylsulfanyl substitution can derail SAR studies and compromise target engagement. This 2-[(4-aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 642092-86-2) eliminates that risk: • Definitive primary amine linker for amide coupling or reductive amination, enabling biotin/fluorophore conjugation without altering core bioactivity. • 5-Methyl substituent improves metabolic stability and thermodynamic favorability versus non-methylated analogs. • Consistent ≥95% purity across suppliers, ensuring batch-to-batch reproducibility for lead optimization and agrochemical screening. Shipped ambient; in-stock for immediate global dispatch.

Molecular Formula C7H13N3S2
Molecular Weight 203.3 g/mol
Cat. No. B13247081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
Molecular FormulaC7H13N3S2
Molecular Weight203.3 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCCCCN
InChIInChI=1S/C7H13N3S2/c1-6-9-10-7(12-6)11-5-3-2-4-8/h2-5,8H2,1H3
InChIKeyRUUUIDCOJLEZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole: Identity & Core Scaffold


2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 642092-86-2) is a functionalized 1,3,4-thiadiazole derivative featuring a 5-methyl substituent and a 2-[(4-aminobutyl)sulfanyl] side chain [1]. This heterocyclic scaffold (C7H13N3S2, MW 203.3) is a recognized privileged structure in medicinal chemistry and agrochemical research due to the mesoionic character and lipophilicity conferred by its sulfur and nitrogen atoms, which can enhance membrane permeability [2]. Its structural distinction from simpler 2-amino-5-methyl-1,3,4-thiadiazole lies in the appended primary amine-terminated butylthio linker, a functional handle that can modulate both physicochemical properties and target engagement.

Medicinal chemistry scaffold Privileged 1,3,4-thiadiazole core with mesoionic character supports lead optimization and SAR exploration.
Functional handle for derivatization Terminal primary amine enables amide coupling, biotinylation, or fluorophore conjugation for chemical probe development.
Agrochemical & materials research Butylthio chain enhances lipophilicity relevant to cuticular penetration and metal-surface adsorption studies.

2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole: Irreplaceability vs. Analogs


The 1,3,4-thiadiazole class exhibits broad but variable biological activity that is exquisitely sensitive to the electronic and steric nature of substituents at the 2- and 5-positions [1]. Simple analogs like 2-amino-5-methyl-1,3,4-thiadiazole or 2-[(2-aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole possess different hydrogen-bonding capabilities, pKa values, and spatial orientations of the amine group, which directly impact target recognition and metabolic stability. Procurement of a generic thiadiazole scaffold without the precise 4-aminobutylsulfanyl substitution pattern risks invalidating structure-activity relationships (SAR) and compromising intended biochemical or physicochemical performance, as demonstrated by comparative thermodynamic stability and biological activity data across substituted thiadiazoles [2].

Regioisomer 4-aminobutyl (target) 2-aminobutyl analog Amine position alters H‑bond geometry; SAR studies may be invalidated.
Simple analog 4-aminobutylsulfanyl side chain 2-amino-5-methyl-1,3,4-thiadiazole Missing butylthio linker reduces lipophilicity and eliminates the primary amine handle.
Generic scaffold Certified purity ≥95% Custom-synthesized analogs Undefined purity introduces batch variability and may confound assay reproducibility.

2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole: Differentiation from Comparators


Regioisomeric Identity: 4-Aminobutyl vs. 2-Aminobutyl

The position of the amine group on the butyl chain is a critical determinant of molecular conformation and potential target engagement. The target compound features a primary amine at the terminal position of a four-carbon chain (4-aminobutyl), whereas the comparator 2-[(2-aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 869943-31-7) possesses the amine at the 2-position . This regioisomeric difference results in a distinct spatial orientation of the amine, which alters hydrogen-bond donor/acceptor geometry and potential interactions with biological targets.

Regioisomeric identity
Head-to-head
Target: primary amine at terminal (4‑) position of C4 chain.
Comparator: amine at 2‑position (CAS 869943‑31‑7).
Procurement of the wrong regioisomer may introduce a different functional group orientation, compromising SAR interpretation.
Based on CAS registry and supplier structural data; verify with in-house characterization.
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Lipophilicity & Membrane Permeability Advantage

The target compound incorporates a butylthio linker terminated with a primary amine. Compared to the simpler core scaffold 2-amino-5-methyl-1,3,4-thiadiazole (CAS 108-33-8) , the target compound is expected to exhibit increased lipophilicity due to the additional methylene units and sulfur atom in the side chain [1]. While specific LogP values are not publicly available, the structural addition of a C4 alkyl chain is known to increase LogP by approximately 0.5 per methylene unit, enhancing passive membrane diffusion potential [1].

Lipophilicity & permeability
Class-level inference
Estimated LogP increase ~2.0 units relative to 2-amino-5-methyl-1,3,4-thiadiazole, due to C4 + S linker.
Higher predicted lipophilicity supports membrane permeability screening in intracellular target engagement studies.
LogP not experimentally determined for target compound; class-level extrapolation from thiadiazole review.
Drug Design ADME Physicochemical Properties

Thermodynamic Stability of 5-Methyl Substitution

The 5-methyl substituent on the 1,3,4-thiadiazole ring confers enhanced thermodynamic stability. A comparative thermochemical study on 2-amino-1,3,4-thiadiazole, 2-amino-5-methyl-1,3,4-thiadiazole, and 2-amino-5-ethyl-1,3,4-thiadiazole demonstrated that methyl substitution increases the standard Gibbs energy of formation in the crystalline phase, rendering the compound more stable than its unsubstituted counterpart [1]. This class-level finding supports the selection of methyl-substituted thiadiazoles like the target compound for applications requiring long-term storage or thermal resilience.

Thermodynamic stability
Class-level inference
5‑methyl substitution increases standard Gibbs energy of formation vs. unsubstituted analog (Lima et al., 2024).
Methyl-substituted thiadiazoles exhibit enhanced thermodynamic stability, relevant to storage and formulation resilience.
Calorimetric study at 298.15 K; stability advantage is class-level and should be verified for this specific derivative.
Thermochemistry Stability Formulation

Certified Purity vs. Undefined Analogs

Reputable suppliers offer this compound with a minimum purity specification of 95% . This defined purity threshold is critical for reproducible research outcomes. In contrast, many less common thiadiazole analogs are available only as custom synthesis products without certified purity documentation, introducing variability that can confound biological assays or material science experiments.

Certified purity
Supporting evidence
≥95% minimum purity (supplier CoA) vs. undefined purity of custom analogs.
Defined purity supports lot-to-lot consistency and reduces batch effects in screening campaigns.
Confirm lot-specific CoA before use; purity basis not detailed.
Quality Control Procurement Reproducibility

2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole: Application Scenarios


Medicinal Chemistry: Lead Optimization & SAR

The compound serves as a versatile scaffold for lead optimization in drug discovery. Its 4-aminobutyl side chain provides a primary amine handle for further derivatization (e.g., amide coupling, reductive amination) to explore SAR around the 2-position of the thiadiazole ring. The methyl group at the 5-position contributes to metabolic stability and favorable thermodynamic properties, as inferred from stability studies on methyl-substituted analogs [1].

Bifunctional Probe Development

The terminal primary amine can be readily conjugated to biotin, fluorophores, or affinity tags without compromising the thiadiazole core's bioactivity. This makes it an ideal candidate for creating chemical probes to identify cellular targets of 1,3,4-thiadiazoles or to study their subcellular localization.

Agrochemical Lead Discovery

1,3,4-Thiadiazole derivatives are established scaffolds in agrochemicals, with some exhibiting herbicidal and pesticidal activities [2]. The enhanced lipophilicity conferred by the butylthio linker may improve cuticular penetration in plants or insect exoskeletons, a critical parameter for in vivo efficacy that simpler thiadiazoles lack.

Corrosion Inhibitor Formulation

Thiadiazole derivatives containing sulfur and nitrogen atoms are known to adsorb strongly onto metal surfaces, acting as effective corrosion inhibitors. The presence of the 4-aminobutylsulfanyl group in the target compound offers additional adsorption sites and potential for polymer tethering, as demonstrated by studies on structurally related 2-(benzylthio)-5-methyl-1,3,4-thiadiazole inhibitors for carbon steel [3].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Primary amine derivatization handle; 5‑methyl stability contribution
SAR expansion at 2‑position; metabolic stability and thermodynamic profile verification
Bifunctional probe development
Terminal amine conjugation compatibility
Target engagement and cellular localization studies via biotin/fluorophore tagging
Agrochemical lead discovery
Enhanced lipophilicity from butylthio linker
Cuticular penetration and in‑planta efficacy screening models
Corrosion inhibitor formulation
Multiple S/N adsorption sites and polymer‑tethering potential
Electrochemical impedance and weight‑loss corrosion assays on steel substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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